Cas no 2411324-51-9 (Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2411324-51-9x500.png)
Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate
- Z3952175033
- tert-butyl 4-[(2E)-4-(dimethylamino)but-2-enamido]-5-phenylazepane-1-carboxylate
-
- インチ: 1S/C23H35N3O3/c1-23(2,3)29-22(28)26-16-13-19(18-10-7-6-8-11-18)20(14-17-26)24-21(27)12-9-15-25(4)5/h6-12,19-20H,13-17H2,1-5H3,(H,24,27)/b12-9+
- InChIKey: AEJRUHKHBGMVHZ-FMIVXFBMSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(C(C2C=CC=CC=2)CC1)NC(/C=C/CN(C)C)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 562
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 61.9
Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591972-0.05g |
tert-butyl 4-[(2E)-4-(dimethylamino)but-2-enamido]-5-phenylazepane-1-carboxylate |
2411324-51-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate 関連文献
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylateに関する追加情報
Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate: A Comprehensive Overview
The compound Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate (CAS No. 2411324-51-9) is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of azepane derivatives, which have gained attention due to their unique structural properties and bioactivity. The molecule features a tert-butyl group, an amino substituent, and a phenyl ring, making it a versatile candidate for further research and application.
Recent studies have highlighted the importance of azepane derivatives in drug discovery, particularly in the development of compounds with anti-inflammatory and analgesic properties. The presence of the tert-butyl group in this compound contributes to its lipophilicity, which is crucial for enhancing bioavailability and permeability across biological membranes. Additionally, the (E)-configured enoyl group introduces conjugation, potentially influencing the compound's electronic properties and reactivity.
The synthesis of Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate involves a multi-step process that combines principles from organic synthesis and peptide chemistry. Researchers have employed various strategies, including nucleophilic substitution and condensation reactions, to achieve high yields and purity. The use of dimethylamine as a reagent in the synthesis underscores its role in modulating the compound's basicity and reactivity.
In terms of pharmacological activity, this compound has shown promising results in vitro assays targeting enzymes involved in inflammation and pain pathways. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis. Furthermore, preliminary data suggest that the compound may exhibit selective activity against certain isoforms of COX, which could be advantageous for minimizing side effects in therapeutic applications.
The structural uniqueness of Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate also makes it a valuable tool for studying molecular interactions and receptor binding. Advanced computational methods, such as molecular docking and dynamics simulations, have been employed to elucidate its binding modes with target proteins. These studies provide insights into the relationship between the compound's structure and its functional properties.
Recent advancements in analytical techniques have enabled detailed characterization of this compound at both molecular and macroscopic levels. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming its structure and purity. Such rigorous characterization is essential for ensuring reproducibility and reliability in downstream applications.
In conclusion, Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate represents a significant addition to the arsenal of bioactive compounds being explored for therapeutic purposes. Its unique structure, combined with emerging research findings, positions it as a promising candidate for further investigation in drug development pipelines.
2411324-51-9 (Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate) 関連製品
- 219132-82-8(4-(4-methyl-1,4-diazepan-1-yl)aniline)
- 2549052-95-9(4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-(4-fluorophenyl)piperidine-1-carboxamide)
- 898411-92-2(4-chloro-N-{2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}benzamide)
- 33099-08-0((S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic Acid)
- 52359-17-8(Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-)
- 2228121-97-7(methyl 2-hydroxy-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoate)
- 212622-32-7(4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one)
- 2172473-75-3(1-1-(hydroxymethyl)cyclooctylcyclobutan-1-ol)
- 864926-57-8(3,6-diethyl 2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)
- 1261470-08-9(2-Cyano-6-(trifluoromethyl)naphthalene)




